(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone

fragment-based drug discovery NMR quality control library screening

For structure-guided kinase inhibitor programs, obtaining fragments pre-validated for crystallography reduces analytical overhead. This building block directly addresses that bottleneck. - Eliminates manual restraint generation via deposited wwPDB CCD entry (GW1) and BMRB NMR data (bmse011726), accelerating refinement in Phenix or Coot. - Serves as a direct precursor to afuresertib-like analogs targeting the PI3K/Akt pathway, where the 4-chloro substituent provides a critical halogen-bond anchor. - Programmatically accessible via ChEMBL ID CHEMBL1347703 for computational library design.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69
CAS No. 491828-56-9
Cat. No. B2920605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone
CAS491828-56-9
Molecular FormulaC10H14ClN3O
Molecular Weight227.69
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C(=O)N2CCCCC2
InChIInChI=1S/C10H14ClN3O/c1-13-9(8(11)7-12-13)10(15)14-5-3-2-4-6-14/h7H,2-6H2,1H3
InChIKeyKRGQOKCRZMRVRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone: Overview


(4-Chloro-2-methylpyrazol-3-yl)-piperidin-1-ylmethanone (CAS 491828‑56‑9) is a heterocyclic small molecule comprising a 4‑chloro‑2‑methylpyrazole core linked via a carbonyl bridge to a piperidine ring . With a molecular formula of C₁₀H₁₄ClN₃O and a molecular weight of 227.69 g mol⁻¹, the compound is supplied as a research‑grade building block (typical purity ≥95 %) and is catalogued by multiple reputable vendors . The scaffold appears as a privileged fragment in kinase‑targeted libraries and has been formally registered in the wwPDB Chemical Component Dictionary (code GW1), confirming its utility in structure‑guided drug design [1].

Grade Research-grade heterocyclic building block
Fragment workflow NMR QC data deposited for fragment library validation
Structure design wwPDB CCD registered (GW1) for automated crystallographic refinement
Kinase library fit Scaffold aligns with reported kinase inhibitor chemotypes

Why Generic Pyrazole-Piperidine Analogs Cannot Replace It


The 4‑chloro‑2‑methylpyrazole‑piperidine methanone scaffold is not a commodity building block; minor modifications to either the pyrazole substitution pattern or the amine moiety profoundly alter hydrogen‑bonding capacity, conformational flexibility, and target‑engagement profiles. For example, replacing the piperidine ring with an indoline or piperazine abolishes the specific geometry recognized in fragment‑based screening libraries [1], while removal of the 4‑chloro substituent eliminates a key halogen‑bond donor that drives selectivity in kinase inhibition [2]. The quantitative evidence below demonstrates that even structurally close analogs display divergent biochemical and physicochemical behavior, making blind substitution a high‑risk strategy for programs dependent on reproducible structure‑activity relationships.

Target scaffold
Piperidine amide geometry preserves hydrogen-bonding capacity
Generic analog risk
Indoline or piperazine replacement alters conformation; target engagement may shift
4-Chloro substituent
Halogen-bond donor contributes to selectivity
Dechlorinated analog risk
Removal eliminates key selectivity determinant; biochemical profile may differ
wwPDB-validated
CCD code GW1 enables direct refinement integration
Unregistered analog risk
Missing CCD entry requires manual restraint generation (~2–4 h per structure)

Quantitative Differentiation Against Closest Analogs


NMR Quality Control for Fragment Library Validation

The target compound is one of a limited subset of pyrazole-piperidine methanones for which 1D ¹H NMR quality control data have been acquired and deposited in the BMRB fragment library collection (entry bmse011726). The spectrum was recorded at 1 mM in DMSO‑d₆, 298 K, pH 6.0 on a 600 MHz Bruker Avance spectrometer [1]. In contrast, closely related analogs—including the indoline derivative (4‑chloro‑2‑methylpyrazol‑3‑yl)‑(2,3‑dihydroindol‑1‑yl)methanone (MLS000036247)—lack publicly available NMR QC data, introducing uncertainty in fragment screening campaigns [2].

NMR QC data
Head-to-head
1D ¹H NMR spectrum deposited (BMRB) at 1 mM in DMSO‑d₆, 600 MHz
Reduces false hit progression risk in fragment screening
Indoline analog MLS000036247 lacks public QC data
fragment-based drug discovery NMR quality control library screening

wwPDB Registration for Structure-Based Design

The compound is formally registered in the wwPDB Chemical Component Dictionary under the three‑letter code GW1, with validated SMILES (Cn1ncc(Cl)c1C(=O)N2CCCCC2) and InChI descriptors [1]. This registration means the compound can be directly incorporated into crystallographic refinement pipelines without manual restraint generation. By contrast, numerous commercially available pyrazole‑piperidine analogs (e.g., the 4‑(2‑adamantyl)piperazine variant or the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine variant) lack wwPDB CCD codes, requiring additional computational chemistry effort before they can be used in structure‑guided design [2].

wwPDB registration
Head-to-head
Registered as GW1 with validated SMILES/InChI; comparator analogs unregistered
Streamlines crystallographic refinement without manual restraint generation
Unregistered analogs add ~2–4 h computational overhead per co‑crystal
structural biology X-ray crystallography chemical component dictionary

Scaffold Provenance in High-Potency Kinase Inhibition

The 4‑chloro‑2‑methylpyrazole‑carbonyl‑piperidine motif is a key pharmacophoric element of afuresertib (GSK 2110183), an ATP‑competitive pan‑Akt inhibitor that achieves Ki = 0.08 nM for Akt1, Ki = 2 nM for Akt2, and Ki = 2.6 nM for Akt3 [1][2]. In contrast, the indoline analog of the target compound (MLS000036247) shows EC₅₀ > 167 µM against transthyretin, representing a >10⁶‑fold difference in potency that underscores the critical role of the piperidine amide geometry [3]. While the target compound itself is a fragment and not expected to exhibit nanomolar potency in isolation, its direct structural relationship to afuresertib’s warhead makes it a preferred starting point for kinase‑focused library enumeration.

Kinase scaffold provenance
Class-level
Afuresertib scaffold: Akt1 Ki 0.08 nM; indoline analog EC₅₀ >167 µM (>10⁶-fold diff.)
Supports kinase-targeted library design and hit-expansion context
Fragment itself not expected to exhibit nanomolar potency in isolation
kinase inhibitor Akt structure-activity relationship

Physicochemical Profile and Fragment-Likeness Advantages

With a molecular weight of 227.69 Da, a predicted density of 1.35 ± 0.1 g cm⁻³, and a boiling point of 395.8 ± 27.0 °C, the target compound resides comfortably within fragment‑likeness space (MW < 250 Da) . By comparison, the widely used 4‑(2‑adamantyl)piperazine analog exhibits MW = 362.9 Da , and the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine analog has MW = 362.79 Da [1]—both exceeding 350 Da and falling outside optimal fragment physicochemical boundaries. The lower molecular weight of the target compound translates to higher aqueous solubility and better ligand efficiency metrics in fragment screens.

Fragment-likeness
Cross-study
MW 227.69 Da; 37% lower than lead-like comparators (362.8 Da)
Maintains fragment screening compatibility per reported property space
Predicted density and boiling point also support fragment-like profile
drug-likeness physicochemical properties lead-likeness

ChEMBL Database Inclusion and Bioactivity Annotation

The compound is registered in ChEMBL under identifier CHEMBL1347703, indicating that it has been associated with at least one bioassay result in the database [1]. This contrasts with the majority of commercial pyrazole‑piperidine building blocks—such as the 4‑(2‑adamantyl)piperazine analog or the 3‑(5‑fluorobenzotriazol‑1‑yl)piperidine analog—which lack ChEMBL entries entirely [2]. A ChEMBL identifier enables automated retrieval of bioactivity data via API, facilitating rapid computational triage before experimental procurement.

ChEMBL annotation
Head-to-head
Registered as CHEMBL1347703; comparator analogs lack ChEMBL entries
Enables API-based bioactivity data retrieval for computational triage
Reduces literature search time before procurement decision
cheminformatics bioactivity database virtual screening

Recommended Procurement Scenarios Based on Evidence


Fragment-Based Screening Library Expansion

When expanding a fragment library for NMR‑ or crystallography‑based screening, the availability of deposited 1D ¹H NMR QC data (BMRB bmse011726) and a wwPDB CCD entry (GW1) eliminates the need for in‑house re‑characterization and restraint generation [1][2]. This compound is ideal for groups that require rapid deployment of fragments into screening cascades without additional analytical overhead.

Kinase-Focused Hit Expansion from a Clinical Scaffold

Given that the 4‑chloro‑2‑methylpyrazole‑carbonyl‑piperidine motif is embedded in the clinical pan‑Akt inhibitor afuresertib (Akt1 Ki = 0.08 nM) [1], this building block serves as a privileged starting point for synthesizing focused kinase inhibitor libraries. Researchers targeting the PI3K/Akt pathway can use this fragment to generate analogs with a higher probability of retaining on‑target potency.

Computational Chemistry and Virtual Screening

The ChEMBL identifier (CHEMBL1347703) enables programmatic retrieval of associated bioactivity data via the ChEMBL API [1]. This compound is therefore well‑suited for computational groups performing ligand‑based virtual screening or machine‑learning model training, where annotated building blocks provide richer feature vectors than unannotated alternatives.

Structure-Guided Design with wwPDB-Validated Components

For crystallographic fragment screening, the availability of a wwPDB CCD code (GW1) with validated SMILES and InChI descriptors [1] ensures seamless integration into refinement software such as Phenix or Coot. Procurement of this compound avoids the manual restraint‑generation step required for unregistered analogs, directly accelerating structure determination timelines.

Application
Selection Property
Validation Focus
Fragment library expansion
NMR QC spectra & wwPDB registration
Pre‑screen identity confirmation and restraint‑free structural integration
Kinase‑focused hit expansion
Alignment with reported Akt inhibitor chemotype
Kinase selectivity profiling and target‑engagement interpretation
Virtual screening & ML training
ChEMBL bioactivity annotation
Programmatic compound triage and feature enrichment for models
Structure‑based fragment screening
wwPDB‑validated building block
Seamless refinement pipeline compatibility (e.g., Phenix, Coot)
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